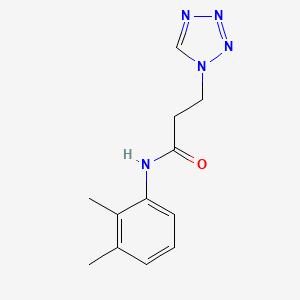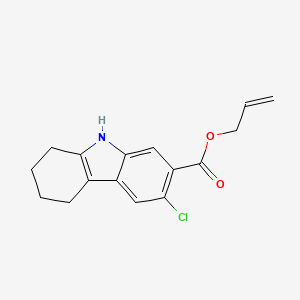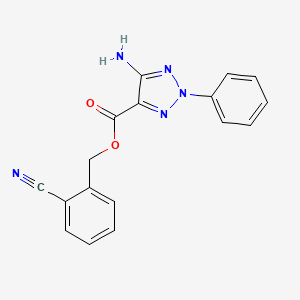![molecular formula C19H17BrF3N3O4 B4320071 1-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE](/img/structure/B4320071.png)
1-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE
Descripción general
Descripción
1-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE is a complex organic compound that features a combination of brominated benzodioxole and nitro-trifluoromethyl phenyl groups attached to a piperazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE typically involves multiple steps:
Bromination of 1,3-benzodioxole: The initial step involves the bromination of 1,3-benzodioxole to form 6-bromo-1,3-benzodioxole.
Formation of the Benzodioxole Intermediate: The brominated benzodioxole is then reacted with formaldehyde to form 6-bromo-1,3-benzodioxole-5-carboxaldehyde.
Coupling with Piperazine: The benzodioxole intermediate is then coupled with piperazine under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.
Substitution: The bromine atom in the benzodioxole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
1-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. The brominated benzodioxole and nitro-trifluoromethyl phenyl groups may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact mechanism would depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-1,3-benzodioxole-5-carboxaldehyde: A precursor in the synthesis of the target compound.
Dimethyl 1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-6-(3-hydroxypropyl)-8-[4-(1-pyrrolidinylmethyl)phenyl]-1,8-dihydro-3,4-azocinedicarboxylate: Another compound featuring the brominated benzodioxole moiety.
Uniqueness
1-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of both brominated benzodioxole and nitro-trifluoromethyl phenyl groups makes it distinct from other similar compounds .
Propiedades
IUPAC Name |
1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrF3N3O4/c20-15-9-18-17(29-11-30-18)7-12(15)10-24-3-5-25(6-4-24)16-2-1-13(26(27)28)8-14(16)19(21,22)23/h1-2,7-9H,3-6,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZIJEKNBGYUENR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2Br)OCO3)C4=C(C=C(C=C4)[N+](=O)[O-])C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrF3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![ETHYL 4-[(2-{5-[4-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}ACETYL)AMINO]BENZOATE](/img/structure/B4320038.png)

![N-[1-(ADAMANTAN-1-YL)ETHYL]-2-{[1-(2H-1,3-BENZODIOXOL-5-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE](/img/structure/B4320042.png)
![N-(2-IODOPHENYL)-2-[2-(13-THIAZOL-5-YL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE](/img/structure/B4320062.png)
![METHYL 4-[2-({4-METHYL-5-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]BENZOATE](/img/structure/B4320064.png)
![2-[(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL]-5-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAAZOLE](/img/structure/B4320065.png)
![ETHYL 2-{4-[2-(CYANOMETHYL)-2H-1,2,3,4-TETRAZOL-5-YL]PHENOXY}ACETATE](/img/structure/B4320072.png)
![2-{[4-(4-MORPHOLINYL)-1,2,5-THIADIAZOL-3-YL]OXY}-N-[4-(1-PIPERIDINYLCARBONYL)PHENYL]ACETAMIDE](/img/structure/B4320080.png)
![ETHYL 3-(2-{[4-(MORPHOLIN-4-YL)-1,2,5-THIADIAZOL-3-YL]OXY}ACETAMIDO)BENZOATE](/img/structure/B4320087.png)
![N-(3-METHOXYPHENYL)-2-({4-METHYL-5-[(9-OXO-9,10-DIHYDROACRIDIN-10-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE](/img/structure/B4320094.png)
